![molecular formula C17H14N4O3 B5797941 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide](/img/structure/B5797941.png)
2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide, also known as ANCCA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in cancer research. ANCCA is a small molecule inhibitor that targets the ATAD2 protein, which is known to play a critical role in cancer cell growth and survival.
作用機序
2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide targets the ATAD2 protein, which is a member of the AAA+ ATPase family of proteins. ATAD2 is known to play a critical role in cancer cell growth and survival by regulating the expression of genes involved in cell proliferation, cell cycle progression, and apoptosis. 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide binds to the ATPase domain of ATAD2, preventing it from functioning properly and leading to the inhibition of cancer cell growth and survival.
Biochemical and Physiological Effects:
2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of cell growth and survival. 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide has also been shown to inhibit the expression of genes involved in cancer cell proliferation and survival, leading to the suppression of tumor growth.
実験室実験の利点と制限
2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for research purposes. 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide has also been shown to be effective against a variety of cancer types, making it a versatile research tool. However, 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide also has some limitations. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential applications. Additionally, 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide may have off-target effects that need to be carefully considered in experimental design.
将来の方向性
There are several future directions for research on 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide. One area of research is to further investigate its mechanism of action and potential applications in cancer therapy. Another area of research is to explore the use of 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is potential for 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide to be used as a research tool to study the role of ATAD2 in cancer and other diseases. Overall, 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide has significant potential as a research tool and cancer therapy, and further research is needed to fully understand its applications.
合成法
2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide can be synthesized using a multi-step process that involves the reaction of aniline with ethyl chloroformate to form the intermediate ethyl N-phenylcarbamate. The intermediate is then reacted with ethyl 2-oxo-2-phenylacetate to form the key intermediate 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide. The final compound is obtained by purifying the intermediate using column chromatography.
科学的研究の応用
2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide has been shown to have potential applications in cancer research. It has been found to inhibit the growth and survival of cancer cells by targeting the ATAD2 protein, which is overexpressed in many types of cancer. 2-[(2-anilino-2-oxoethoxy)imino]-2-cyano-N-phenylacetamide has been shown to be effective against a variety of cancer types, including breast cancer, lung cancer, and leukemia.
特性
IUPAC Name |
(1E)-2-anilino-N-(2-anilino-2-oxoethoxy)-2-oxoethanimidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c18-11-15(17(23)20-14-9-5-2-6-10-14)21-24-12-16(22)19-13-7-3-1-4-8-13/h1-10H,12H2,(H,19,22)(H,20,23)/b21-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXXWLIPEKWUJT-RCCKNPSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CON=C(C#N)C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)CO/N=C(\C#N)/C(=O)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-cyano-2-{[2-oxo-2-(phenylamino)ethoxy]imino}-N-phenylethanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

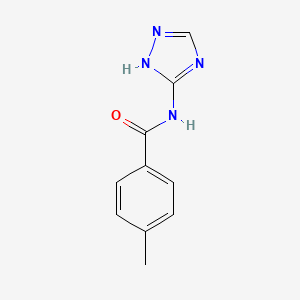
![N-(2,5-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5797863.png)
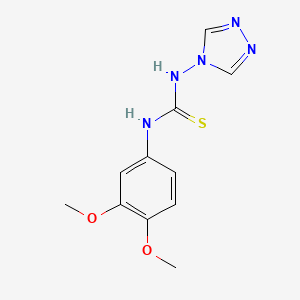

![1-(4-methyl-3-nitrophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B5797882.png)
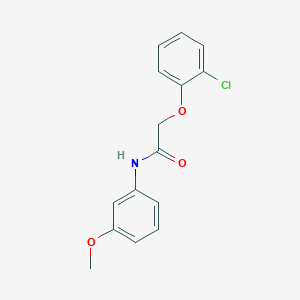
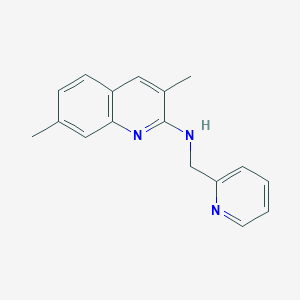
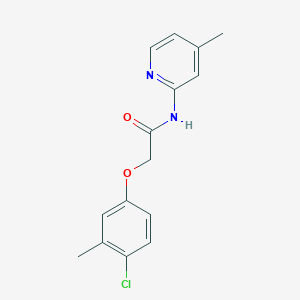
![N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5797916.png)
![8-{[3-(4-fluorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5797922.png)
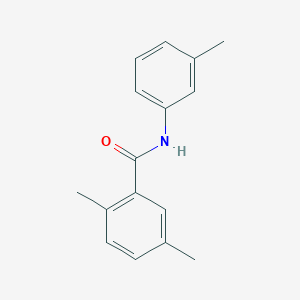
![2-(4-chlorophenyl)-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5797928.png)
![2-allyl-6-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5797936.png)
![6-[(4-chlorobenzyl)oxy]-2-chromanone](/img/structure/B5797940.png)